2-(Methylthio)-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This reaction proceeds via the formation of electron donor-acceptor complexes and involves single electron transfer reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-6-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Compounds with reduced trifluoromethyl groups.
Scientific Research Applications
2-(Methylthio)-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the methylthio group but shares the trifluoromethyl group.
2-(Methylthio)phenol: Lacks the trifluoromethyl group but shares the methylthio group.
2-(Trifluoromethylthio)phenol: Contains both trifluoromethyl and thio groups but in different positions.
Uniqueness
2-(Methylthio)-6-(trifluoromethyl)phenol is unique due to the specific positioning of both the trifluoromethyl and methylthio groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7F3OS |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
AGKZLWICAZPTAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.